molecular formula C19H19N3O3S B12408156 Monoamine oxidase/Aromatase-IN-1

Monoamine oxidase/Aromatase-IN-1

Cat. No.: B12408156
M. Wt: 369.4 g/mol
InChI Key: PFETWOOBXACGFF-RGVLZGJSSA-N
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Description

Monoamine oxidase/Aromatase-IN-1 is a dual inhibitor that targets both monoamine oxidase and aromatase enzymes. Monoamine oxidase enzymes are responsible for the oxidative deamination of neurotransmitters, while aromatase enzymes are involved in the biosynthesis of estrogens. This compound has shown potential in neurological and breast cancer research due to its ability to inhibit these critical enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monoamine oxidase/aromatase inhibitors typically involves the creation of a core structure that can interact with both enzyme types. The synthetic route often includes steps such as:

Industrial Production Methods

Industrial production of monoamine oxidase/aromatase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Processing: Large reactors are used to carry out the synthesis in batches, with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Monoamine oxidase/aromatase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites that retain or enhance the inhibitory activity of the parent compound. These metabolites can be further studied for their pharmacological properties .

Scientific Research Applications

Monoamine oxidase/aromatase inhibitors have a wide range of scientific research applications:

    Chemistry: Used as tools to study enzyme kinetics and inhibition mechanisms.

    Biology: Employed in research on neurotransmitter metabolism and hormonal regulation.

    Medicine: Investigated for their potential in treating neurological disorders such as depression and Parkinson’s disease, as well as hormone-dependent cancers like breast cancer.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools .

Mechanism of Action

Monoamine oxidase/aromatase inhibitors exert their effects by binding to the active sites of the target enzymes, preventing the normal substrate from accessing the catalytic site. This inhibition leads to a decrease in the breakdown of neurotransmitters and a reduction in estrogen biosynthesis. The molecular targets include the flavin adenine dinucleotide (FAD) binding site in monoamine oxidase and the heme group in aromatase .

Comparison with Similar Compounds

Similar Compounds

    Clorgyline: A selective monoamine oxidase A inhibitor.

    Deprenyl: A selective monoamine oxidase B inhibitor.

    Letrozole: A non-steroidal aromatase inhibitor.

    Anastrozole: Another non-steroidal aromatase inhibitor.

Uniqueness

Monoamine oxidase/aromatase-IN-1 is unique due to its dual inhibitory action on both monoamine oxidase and aromatase enzymes. This dual action makes it a valuable compound for research in both neurological and hormonal pathways, providing a broader scope of therapeutic potential compared to single-target inhibitors .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[2-[(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H19N3O3S/c1-3-25-18(23)10-16-12-26-19(21-16)22-20-11-13-4-5-15-9-17(24-2)7-6-14(15)8-13/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)/b20-11+

InChI Key

PFETWOOBXACGFF-RGVLZGJSSA-N

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC3=C(C=C2)C=C(C=C3)OC

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NN=CC2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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